molecular formula C9H12O2S3 B1682865 1,4-Benzenediol, 2,3,5-tris(methylthio)- CAS No. 127087-16-5

1,4-Benzenediol, 2,3,5-tris(methylthio)-

Cat. No.: B1682865
CAS No.: 127087-16-5
M. Wt: 248.4 g/mol
InChI Key: PUTXYHAWWBIFFE-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2,3,5-tris(methylthio)- is an organic compound with the molecular formula C9H12O2S3 It is characterized by the presence of three methylsulfanyl groups attached to a benzene ring, along with two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2,3,5-tris(methylthio)- typically involves the introduction of methylsulfanyl groups to a benzene ring followed by the addition of hydroxyl groups. One common method involves the use of thiolation reactions where methylthiol is introduced to the benzene ring under controlled conditions. The hydroxyl groups can be introduced through hydroxylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of advanced catalytic systems and controlled reaction environments to ensure the efficient introduction of functional groups.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2,3,5-tris(methylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated benzene derivatives.

    Substitution: Halogenated benzene derivatives, other substituted benzene compounds.

Scientific Research Applications

1,4-Benzenediol, 2,3,5-tris(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2,3,5-tris(methylthio)- involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the methylsulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Tris(methylthio)benzene-1,4-diol
  • 2,3,5-Tris(ethylsulfanyl)benzene-1,4-diol
  • 2,3,5-Tris(methylsulfanyl)benzene-1,4-dimethanol

Uniqueness

1,4-Benzenediol, 2,3,5-tris(methylthio)- is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

127087-16-5

Molecular Formula

C9H12O2S3

Molecular Weight

248.4 g/mol

IUPAC Name

2,3,5-tris(methylsulfanyl)benzene-1,4-diol

InChI

InChI=1S/C9H12O2S3/c1-12-6-4-5(10)8(13-2)9(14-3)7(6)11/h4,10-11H,1-3H3

InChI Key

PUTXYHAWWBIFFE-UHFFFAOYSA-N

SMILES

CSC1=C(C(=C(C(=C1)O)SC)SC)O

Canonical SMILES

CSC1=C(C(=C(C(=C1)O)SC)SC)O

Appearance

Solid powder

127087-16-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T1801 A;  T 1801 A;  T-1801 A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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